N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Indoline derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indoline derivatives can interact with various targets, leading to a range of biological effects . For instance, some indoline derivatives have been found to exhibit good antimicrobial activity against B. cereus and promising pharmaceutical effects against MCF-7 cancer cell lines .
Biochemical Pathways
Indoline derivatives have been found to interact with dna and bsa, implying a potential impact on genetic and protein-related pathways .
Result of Action
Some indoline derivatives have been found to exhibit significant protective effects against h2o2-induced death of raw 2647 cells .
Biochemical Analysis
Biochemical Properties
Indoline derivatives have been shown to exhibit significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide might interact with enzymes, proteins, and other biomolecules involved in cellular antioxidant defenses.
Cellular Effects
Related indoline derivatives have been shown to exert neuroprotective effects, suggesting potential influences on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indolin-1-yl Intermediate: The initial step involves the preparation of the indolin-1-yl intermediate through a cyclization reaction of an appropriate precursor.
Acylation Reaction: The indolin-1-yl intermediate is then subjected to an acylation reaction with an acyl chloride or anhydride to form the N-(2-(indolin-1-yl)-2-oxoethyl) intermediate.
Coupling with Indole-3-carboxamide: The final step involves coupling the N-(2-(indolin-1-yl)-2-oxoethyl) intermediate with N-methyl-1H-indole-3-carboxamide under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent and its ability to interact with biological targets like enzymes and receptors.
Medicine: Explored for its potential therapeutic effects in treating conditions such as ischemic stroke and cancer.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
Indolin-2-ones: Known for their antimicrobial and anticancer activities.
Oxoindolin-2-one derivatives: Investigated for their potential as acetylcholine esterase inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-22(20(25)16-12-21-17-8-4-3-7-15(16)17)13-19(24)23-11-10-14-6-2-5-9-18(14)23/h2-9,12,21H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBXYFYRKZDZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C21)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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